molecular formula C10H14N2O2 B1317653 2-(Butylamino)isonicotinic acid CAS No. 77314-78-4

2-(Butylamino)isonicotinic acid

Cat. No. B1317653
CAS RN: 77314-78-4
M. Wt: 194.23 g/mol
InChI Key: XVUXMMXRSXRTAP-UHFFFAOYSA-N
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Description

“2-(Butylamino)isonicotinic acid” is a compound that can be understood as a derivative of isonicotinic acid . Isonicotinic acid is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position . The “2-(Butylamino)” part suggests the presence of a butylamino group at the 2nd position of the isonicotinic acid.


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It would have the core structure of isonicotinic acid, which is a pyridine ring with a carboxylic acid substituent at the 4-position . Additionally, it would have a butylamino group attached at the 2nd position.

Scientific Research Applications

Biochemical Interactions and Genetic Implications
Isonicotinic acid hydrazide, a compound related to 2-(Butylamino)isonicotinic acid, has been investigated for its effects on the photorespiratory pathway, particularly in inhibiting the conversion of glycine to serine and CO2. This selective inhibition has been utilized to obtain resistant tobacco callus cells, demonstrating the compound's potential in genetic manipulation and plant biochemistry (Zelitch & Berlyn, 1982).

Pharmacological Research and Drug Synthesis
Derivatives of isonicotinic acid have been synthesized and evaluated for their pharmacological activities, including antimicrobial and antituberculous properties. These studies underscore the relevance of isonicotinic acid derivatives in drug development and therapeutic interventions, potentially leading to new treatments for infectious diseases (Winterstein et al., 1956).

Luminescence and Material Science Applications
Research on isonicotinic acid complexes has delved into their luminescence properties, contributing to the development of fluorescence probing tools and the construction of metal-organic coordination networks. These findings highlight the application of isonicotinic acid derivatives in material science, particularly in the synthesis of compounds with specific optical properties (Yuan & Liu, 2005).

Chemical Extraction and Optimization
Isonicotinic acid has also been the focus of studies aimed at optimizing chemical extraction processes, illustrating its importance in pharmaceutical and biochemical research. Through modeling and optimization, researchers have sought to recover isonicotinic acid efficiently from various mediums, furthering the understanding of its chemical properties and applications in industrial processes (Kumari et al., 2018).

Safety and Hazards

While specific safety and hazard data for “2-(Butylamino)isonicotinic acid” is not available, it’s important to handle all chemical substances with care. For instance, 2-Aminoisonicotinic acid, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-(Butylamino)isonicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with pyridine nucleotide transglycosidases, which are enzymes involved in the synthesis of pyridine nucleotide analogs. These interactions are crucial for the compound’s function as a substrate in both hydrolysis and transglycosidation reactions . Additionally, this compound has been shown to interact with NAD glycohydrolases, which are enzymes that catalyze the hydrolysis of NAD .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the synthesis of mycolic acid in mycobacterial cells, leading to cell death . This inhibition is achieved through the formation of an adduct with NAD, which subsequently inhibits the enoyl ACP reductase enzyme . Furthermore, this compound has been implicated in the modulation of oxidative stress and apoptosis in splenic cells .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One of the primary mechanisms is the inhibition of enoyl ACP reductase through the formation of an adduct with NAD . This interaction disrupts the biosynthesis of mycolic acid, a vital component of the mycobacterial cell wall, resulting in cell death . Additionally, this compound has been shown to interact with pyridine nucleotide transglycosidases, facilitating the synthesis of pyridine nucleotide analogs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects . Its degradation over time can lead to a decrease in its efficacy and potential alterations in cellular responses . Long-term studies have indicated that the compound can induce sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as the inhibition of mycolic acid synthesis and modulation of oxidative stress . At higher doses, it can lead to toxic or adverse effects, including liver dysfunction and alterations in enzyme activity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the synthesis and degradation of pyridine nucleotide analogs. The compound interacts with enzymes such as pyridine nucleotide transglycosidases and NAD glycohydrolases, which play crucial roles in its metabolism . These interactions influence metabolic flux and metabolite levels, affecting the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Additionally, its localization and accumulation within specific tissues are influenced by its binding to cellular proteins . These interactions are essential for the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is a critical factor determining its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . Its localization within organelles such as the mitochondria and endoplasmic reticulum influences its interactions with biomolecules and its overall biochemical activity . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

2-(butylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-3-5-11-9-7-8(10(13)14)4-6-12-9/h4,6-7H,2-3,5H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUXMMXRSXRTAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542336
Record name 2-(Butylamino)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77314-78-4
Record name 2-(Butylamino)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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